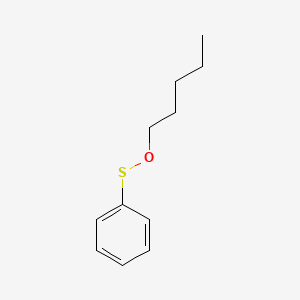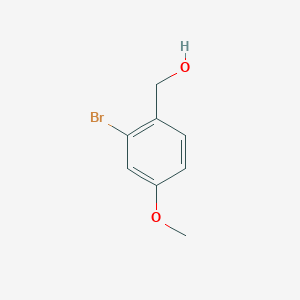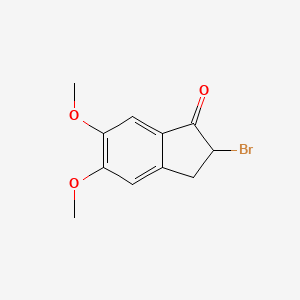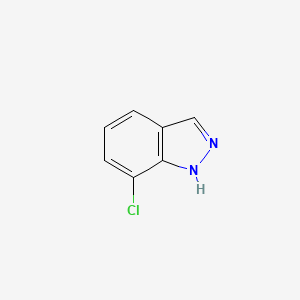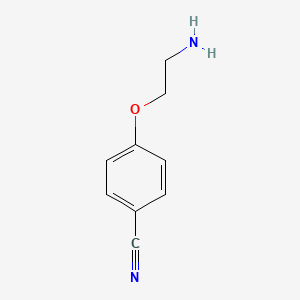
2-溴-5-硝基苯甲醛
概述
描述
2-Bromo-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO3. It is a derivative of benzaldehyde, featuring both bromine and nitro functional groups on the benzene ring. This compound is of significant interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .
科学研究应用
2-Bromo-5-nitrobenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential in drug development, particularly in designing molecules with antimicrobial and anticancer properties.
Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
- The primary target of 2-Bromo-5-nitrobenzaldehyde is likely a specific enzyme or protein within cells. Unfortunately, specific information about its exact target remains limited .
- Finally, the resulting benzylic radical (C6H5CH(·)CH2CH3) reacts with NBS to yield the brominated product:
Target of Action
Mode of Action
生化分析
Biochemical Properties
2-Bromo-5-nitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of neuroprotective agents against oxygen glucose deprivation-induced cell damage . It interacts with cholesteryl ester transfer protein (CETP), inhibiting its activity. This interaction is essential because CETP is involved in the transfer of cholesteryl esters from high-density lipoproteins (HDL) to other lipoprotein particles, which is a critical process in lipid metabolism . By inhibiting CETP, 2-Bromo-5-nitrobenzaldehyde can potentially reduce the risk of atherosclerosis and other cardiovascular diseases.
Cellular Effects
2-Bromo-5-nitrobenzaldehyde has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to protect neuronal cells from oxygen glucose deprivation-induced damage, which is a model for ischemic stroke . The protective effect is likely due to its ability to modulate signaling pathways that are involved in cell survival and apoptosis. Additionally, 2-Bromo-5-nitrobenzaldehyde may influence the expression of genes related to oxidative stress and inflammation, further contributing to its neuroprotective properties.
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-nitrobenzaldehyde involves its interaction with cholesteryl ester transfer protein (CETP), leading to the inhibition of CETP activity . This inhibition is achieved through the binding of 2-Bromo-5-nitrobenzaldehyde to the active site of CETP, preventing the transfer of cholesteryl esters. Additionally, 2-Bromo-5-nitrobenzaldehyde may exert its effects by modulating other biomolecules involved in oxidative stress and inflammation pathways. These interactions can lead to changes in gene expression, promoting cell survival and reducing apoptosis in neuronal cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-nitrobenzaldehyde have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, 2-Bromo-5-nitrobenzaldehyde may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have sustained protective effects on neuronal cells, but its activity may diminish with prolonged exposure . These findings highlight the importance of optimizing storage conditions and usage protocols to maintain the compound’s stability and effectiveness.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-nitrobenzaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to provide neuroprotective effects without significant toxicity . At higher doses, 2-Bromo-5-nitrobenzaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with cellular components and the generation of reactive oxygen species. Therefore, it is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
2-Bromo-5-nitrobenzaldehyde is involved in several metabolic pathways, including those related to lipid metabolism and oxidative stress . The compound interacts with enzymes such as cholesteryl ester transfer protein (CETP) and other proteins involved in lipid transport and metabolism . These interactions can influence metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical effects. Additionally, 2-Bromo-5-nitrobenzaldehyde may affect the activity of enzymes involved in the detoxification of reactive oxygen species, further highlighting its role in modulating oxidative stress pathways.
Transport and Distribution
Within cells and tissues, 2-Bromo-5-nitrobenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of 2-Bromo-5-nitrobenzaldehyde can be influenced by factors such as its lipophilicity and the presence of binding proteins that modulate its cellular uptake and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Bromo-5-nitrobenzaldehyde is critical for its activity and function. The compound is known to localize to specific cellular compartments, including the cytoplasm and mitochondria . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. The presence of 2-Bromo-5-nitrobenzaldehyde in these compartments allows it to interact with key biomolecules involved in oxidative stress and lipid metabolism, thereby modulating cellular processes and promoting cell survival.
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-5-nitrobenzaldehyde can be synthesized through the bromination of 5-nitrobenzaldehyde. The reaction typically involves the use of bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the nitro group .
Industrial Production Methods: In industrial settings, the synthesis of 2-Bromo-5-nitrobenzaldehyde may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 2-Bromo-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Condensation: Hydrazine hydrate in ethanol.
Major Products Formed:
Reduction: 2-Bromo-5-aminobenzaldehyde.
Substitution: 2-Methoxy-5-nitrobenzaldehyde.
Condensation: 2-Bromo-5-nitrobenzaldehyde hydrazone.
相似化合物的比较
- 2-Chloro-5-nitrobenzaldehyde
- 2-Fluoro-5-nitrobenzaldehyde
- 2-Iodo-5-nitrobenzaldehyde
Comparison: 2-Bromo-5-nitrobenzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine, being larger and less electronegative than chlorine and fluorine, results in different steric and electronic effects, influencing the compound’s behavior in chemical reactions. The iodo analog, while similar in size, exhibits different reactivity due to the weaker carbon-iodine bond .
属性
IUPAC Name |
2-bromo-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJASZNNBVOTAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456658 | |
| Record name | 2-Bromo-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84459-32-5 | |
| Record name | 2-Bromo-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-bromo-5-nitrobenzaldehyde utilized in the synthesis of dibenzothiazepine analogues?
A1: 2-Bromo-5-nitrobenzaldehyde serves as a crucial starting material for synthesizing dibenzothiazepine analogues containing an imine moiety [, ]. This one-pot synthesis involves an S-arylation reaction with 2-aminophenyl disulfides followed by intramolecular cyclization. The presence of the nitro group and the bromine atom in 2-bromo-5-nitrobenzaldehyde allows for further modifications and derivatizations of the resulting dibenzothiazepine analogues.
Q2: What are the advantages of using 2-bromo-5-nitrobenzaldehyde in this specific synthetic approach?
A2: The use of 2-bromo-5-nitrobenzaldehyde offers several advantages:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



